molecular formula C12H18N2O B1330243 1-(4-Methoxybenzyl)piperazine CAS No. 21867-69-6

1-(4-Methoxybenzyl)piperazine

Cat. No. B1330243
CAS RN: 21867-69-6
M. Wt: 206.28 g/mol
InChI Key: MGLUVVBFISROAH-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)piperazine is a chemical compound with the molecular formula C12H18N2O . It is used as a pharmaceutical intermediate . This compound is related to benzylpiperazine (BZP), a substance often used as a recreational drug .


Synthesis Analysis

The synthesis of 1-(4-Methoxybenzyl)piperazine has been discussed in several studies . For example, a group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized . The optimal triazaalkane linker was diethylenetriamine .


Molecular Structure Analysis

The molecular structure of 1-(4-Methoxybenzyl)piperazine consists of a piperazine ring with a methoxybenzyl group attached . The average mass of this compound is 206.284 Da and the monoisotopic mass is 206.141907 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(4-Methoxybenzyl)piperazine are not detailed in the search results, it’s important to note that this compound is used as a pharmaceutical intermediate , indicating its involvement in various chemical reactions during the synthesis of pharmaceutical drugs.


Physical And Chemical Properties Analysis

1-(4-Methoxybenzyl)piperazine is a solid compound . Its melting point is between 32-36 °C (lit.) . The SMILES string representation of this compound is COc1ccc(CN2CCNCC2)cc1 .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . Safety measures include wearing personal protective equipment, avoiding dust formation, and avoiding ingestion and inhalation . It should be stored in cool, dry conditions in well-sealed containers .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLUVVBFISROAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944469
Record name 1-[(4-Methoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)piperazine

CAS RN

21867-69-6
Record name 21867-69-6
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Record name 1-[(4-Methoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methoxybenzyl)piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 1-(4-methoxybenzyl)piperazine be detected in biological samples for anti-doping purposes?

A1: The research by [] developed a qualitative method for detecting 1-(4-methoxybenzyl)piperazine in human plasma using mass spectrometry. After undergoing electrospray ionization, 1-(4-methoxybenzyl)piperazine predominantly fragments to produce a product ion at m/z 207. This ion, suggested to be protonated 1-(4-methoxybenzyl)piperazine, serves as a key indicator for the compound's presence in the sample. The researchers validated this method for doping control, demonstrating its effectiveness for identifying the use of this potential performance-enhancing substance.

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